REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])N.[C:13]1(=O)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>CC(O)=O>[C:4]1([C:5]([O:7][CH3:8])=[O:6])[C:3]2[NH:1][C:14]3[CH2:15][CH2:16][CH2:17][CH2:18][C:13]=3[C:12]=2[CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
7.81 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 150-mL round-bottom flask was placed
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hr in an oil bath
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Upon completion, the reaction was then quenched with water (50 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with H2O (2×50 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=2C=3CCCCC3NC12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 55.8% | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |